Technical Guide: Methyl 2-(6-chloropyridin-2-yl)acetate
Technical Guide: Methyl 2-(6-chloropyridin-2-yl)acetate
CAS Number: 161807-18-7 Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol
Executive Summary: The Bifunctional Scaffold
Methyl 2-(6-chloropyridin-2-yl)acetate is a high-value heterocyclic building block characterized by its orthogonal reactivity . It serves as a linchpin in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., Orexin receptor antagonists) and kinase inhibitors.
Its structural utility lies in two distinct reactive centers:
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The Electrophilic Ester (C2-position): A "soft" handle for chain extension, cyclization, or functional group interconversion (FGI).
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The Electrophilic Chloride (C6-position): A "hard" handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SₙAr).
This guide details the synthesis, reactivity profile, and strategic application of this compound in drug discovery workflows.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Specification | Notes |
| CAS Number | 161807-18-7 | Distinct from the 3-yl (CAS 717106-69-9) and 4-yl isomers. |
| IUPAC Name | Methyl 2-(6-chloropyridin-2-yl)acetate | Also known as (6-Chloro-pyridin-2-yl)-acetic acid methyl ester. |
| Appearance | White to off-white low-melting solid or oil | State depends on purity; often solidifies at <4°C. |
| Boiling Point | ~251°C (Predicted) | Distillable under high vacuum (e.g., 0.5 mmHg). |
| Solubility | DCM, EtOAc, MeOH, DMSO | Limited solubility in water; hydrolyzes slowly in aqueous base. |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis). |
Synthesis: The Malonate Displacement Route
While direct esterification of 2-(6-chloropyridin-2-yl)acetic acid is possible, the acid is expensive and unstable. The industry-standard "Process Route" utilizes 2,6-dichloropyridine as a cost-effective starting material. This route is preferred for its scalability and avoidance of unstable intermediates.
Protocol: From 2,6-Dichloropyridine[5][6]
Reaction Logic: The C2/C6 positions of pyridine are electron-deficient. The introduction of a malonate enolate proceeds via SₙAr. Subsequent Krapcho decarboxylation or acidic hydrolysis/esterification yields the target.
Step 1: SₙAr Displacement
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Reagents: 2,6-Dichloropyridine (1.0 eq), Dimethyl malonate (1.2 eq), NaH (2.5 eq) or KOtBu.
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Solvent: THF or DMF (anhydrous).
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Conditions: 0°C to RT. The second chlorine is deactivated after the first substitution, ensuring high mono-selectivity.
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Intermediate: Dimethyl 2-(6-chloropyridin-2-yl)malonate.
Step 2: Decarboxylation & Esterification
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Method A (One-Pot Acidic): Reflux intermediate in 6M HCl to form the acetic acid, followed by Fischer esterification (MeOH/H₂SO₄).
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Method B (Krapcho): Heat intermediate with NaCl in wet DMSO at 130°C. This directly yields the methyl ester target, bypassing the free acid. (Recommended for Lab Scale) .
Figure 1: Selective synthesis of Methyl 2-(6-chloropyridin-2-yl)acetate via malonate displacement.
Reactivity & Applications (The "Use")
This scaffold allows for Divergent Synthesis . Researchers should prioritize the order of operations:
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Ester Manipulations are typically performed before metal-catalyzed couplings if the catalyst is sensitive to Lewis basic esters.
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Chloride Displacements are performed first if the target requires a robust core before side-chain elaboration.
Workflow A: The "Ester-First" Strategy (Cyclization)
Used when building fused bicyclic systems like Imidazo[1,2-a]pyridines .
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Mechanism: The ester reacts with dinucleophiles (e.g., 2-aminopyridine, hydrazine).
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Protocol: React CAS 161807-18-7 with hydrazine hydrate in EtOH to yield the hydrazide. Cyclize with ortho-esters to form triazolopyridines.
Workflow B: The "Chloride-First" Strategy (Coupling)
Used when constructing biaryl scaffolds for Kinase Inhibitors .
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Suzuki-Miyaura: Coupling with aryl boronic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ (Avoid strong alkoxides that might hydrolyze the ester).
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Buchwald-Hartwig: Amination with anilines.
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Catalyst: Pd₂dba₃ + Xantphos (Excellent for chloropyridines).
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Figure 2: Divergent reactivity profile showing C2 (Ester) and C6 (Chloro) modification pathways.
Handling & Safety (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory). The chloropyridine moiety can be a sensitizer.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.
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Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush down drains due to potential aquatic toxicity of chlorinated pyridines.
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Incompatibility: Strong oxidizing agents, strong bases (causes hydrolysis/polymerization).
References
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Chemical Identity & CAS Verification
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PubChem Compound Summary for Methyl 2-(6-chloropyridin-2-yl)acetate. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Synthetic Methodology (Malonate Displacement)
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Dotsenko, V. V., et al. (2020).[1] "The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile". Chem. Proc.[1] 1. Retrieved from [Link] (Demonstrates regioselective displacement on 2,6-dichloropyridine).[1]
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Synthesis of Dimethyl 2-chloromalonate and Pyridine Derivatives. (2011). Der Pharma Chemica, 3(6), 437-442.[2] Retrieved from [Link] (General protocol for malonate handling).
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Medicinal Chemistry Applications
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Substituted Pyridine Derivatives as Orexin Receptor Antagonists. (Patent Literature).[3][4] WO2013134562A1.[4] (Describes the use of chloropyridine acetates in constructing bioactive cores).
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Beaulieu, P. L., et al. (2012). "Practical Synthesis of Functionalized Pyridines". Organic Syntheses, 89, 549-561. Retrieved from [Link]
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